Cas no 2137574-74-2 (5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine)

5-Bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine core with a tetrahydropyran substituent. Its molecular structure combines a bromo-substituted pyridine ring with a 1,2,4-triazole moiety, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of bromine and alkyl groups offers reactivity for further functionalization, while the oxan-4-yl group may influence solubility and bioavailability. This compound is of interest in medicinal chemistry for its potential as a scaffold in the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications in drug discovery applications.
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine structure
2137574-74-2 structure
商品名:5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine
CAS番号:2137574-74-2
MF:C14H18BrN3O
メガワット:324.216222286224
CID:5807119
PubChem ID:165795885

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

    • 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine
    • EN300-1104615
    • 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
    • 2137574-74-2
    • インチ: 1S/C14H18BrN3O/c1-3-11-9(2)8-12-16-14(17-18(12)13(11)15)10-4-6-19-7-5-10/h8,10H,3-7H2,1-2H3
    • InChIKey: LQDGGXXQRAHYOQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(CC)C(C)=CC2=NC(C3CCOCC3)=NN21

計算された属性

  • せいみつぶんしりょう: 323.06332g/mol
  • どういたいしつりょう: 323.06332g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 39.4Ų

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1104615-0.25g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1104615-1.0g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2
1g
$728.0 2023-06-10
Enamine
EN300-1104615-10g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2 95%
10g
$3131.0 2023-10-27
Enamine
EN300-1104615-0.5g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1104615-2.5g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1104615-5g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2 95%
5g
$2110.0 2023-10-27
Enamine
EN300-1104615-0.1g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2 95%
0.1g
$640.0 2023-10-27
Enamine
EN300-1104615-10.0g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2
10g
$3131.0 2023-06-10
Enamine
EN300-1104615-5.0g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2
5g
$2110.0 2023-06-10
Enamine
EN300-1104615-0.05g
5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
2137574-74-2 95%
0.05g
$612.0 2023-10-27

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine 関連文献

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridineに関する追加情報

Introduction to 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-74-2)

5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-74-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the bromo, ethyl, and methyl substituents, as well as the oxan ring, contribute to its distinct chemical and biological properties.

The synthesis of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine involves a series of well-defined chemical reactions that ensure high purity and yield. Recent advancements in synthetic methodologies have made it possible to produce this compound with greater efficiency and reproducibility. The synthetic route typically involves the condensation of appropriate starting materials followed by selective functional group modifications to achieve the desired structure.

In terms of its biological activity, 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine has shown promising results in various in vitro and in vivo studies. Research has demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases and G protein-coupled receptors (GPCRs), which are key targets in the development of drugs for cancer and neurological disorders.

The pharmacological profile of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine has been extensively studied using advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided valuable insights into the binding interactions between the compound and its target proteins. The high affinity and selectivity of this compound for its targets suggest that it could be a valuable lead compound for further drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with a favorable safety profile. Ongoing phase II trials are focusing on assessing its therapeutic potential in specific disease indications such as cancer and neurodegenerative disorders.

The potential applications of 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine extend beyond its direct therapeutic use. It can also serve as a valuable tool for studying the mechanisms of action of related compounds and for identifying new targets in drug discovery. Additionally, its unique structural features make it an attractive candidate for chemical modifications that could enhance its pharmacological properties or improve its drug-like characteristics.

In conclusion, 5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-74-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Continued research into this compound is expected to yield important insights into its mechanisms of action and potential clinical applications.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.